(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-2-yl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-18(27-22(28)12-11-21(24-27)20-9-10-20)23(29)26-16-14-25(15-17-26)13-5-8-19-6-3-2-4-7-19/h2-8,11-12,18,20H,9-10,13-17H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVVGRTJMGGJR-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.
Attachment of the cinnamylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is functionalized with a cinnamyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine or pyridazinone rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions that typically start from simpler pyridazine derivatives. The compound is characterized using various spectroscopic techniques such as FT-IR, NMR (both and ), and mass spectrometry to confirm its structure and purity.
Antibacterial Activity
Recent studies have shown that derivatives of pyridazin-3(2H)-one exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial proteins, inhibiting their function.
- Mechanism of Action : The compound targets the bacterial cell wall synthesis and protein synthesis pathways, leading to cell death.
- Efficacy : In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Gram-negative bacteria like Pseudomonas aeruginosa.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of various pyridazinone derivatives, including our compound, using the disc diffusion method. The results indicated:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
These findings suggest that modifications in the structure can enhance antibacterial activity.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : It is believed to interfere with the cell cycle and promote programmed cell death through mitochondrial pathways.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
| A549 | 18 |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It appears to inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX).
Mechanism of Action
The mechanism of action of (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction modulation: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring, which is common in many pharmaceuticals.
Cyclopropyl-containing compounds: Molecules with cyclopropyl groups, known for their unique chemical properties.
Uniqueness
(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its combination of a cinnamylpiperazine moiety and a cyclopropyl group, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Biological Activity
The compound (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one belongs to the pyridazinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Anticancer Activity
Pyridazinone derivatives, including the compound , have demonstrated significant anticancer properties. For instance, studies have shown that various pyridazinones exhibit cytotoxic effects against multiple cancer cell lines, including HCT116 (colon carcinoma), HeLa (cervical cancer), and others. The compound's mechanism is often linked to its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Pyridazinones
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound IVg | HCT116 | < 2 | Tubulin polymerization inhibition |
| Compound 40 | Various | < 2 | Cytotoxicity |
Anti-inflammatory Effects
Research indicates that pyridazinone derivatives possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as IL-β in stimulated cells. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound Name | Activity | Target Cytokine | Reference |
|---|---|---|---|
| Cinnamyl Derivative | IL-β Inhibition | IL-β | Asif et al., 2017 |
| Various Pyridazinones | COX-2 Inhibition | COX-2 | Boukharsa et al., 2014 |
Analgesic Properties
Pyridazinones have also been evaluated for their analgesic and antinociceptive effects. These compounds can modulate pain pathways, making them potential candidates for pain management therapies .
Study on Antitumor Activity
A study conducted by researchers synthesized several new pyridazinone derivatives and evaluated their antiproliferative effects against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited potent activity against colon and lung cancer cells, with some compounds showing selectivity towards tumor cells over normal cells .
Evaluation of Anti-inflammatory Effects
In another study, a series of pyridazinone compounds were tested for their ability to inhibit cytokine production in vitro. The results demonstrated significant inhibition of IL-6 and TNF-alpha in macrophage cell lines, suggesting a potential therapeutic role in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what reaction conditions are critical for optimal yield and purity?
The synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Alkylation or acylation of the piperazine ring using cinnamyl groups under anhydrous conditions (e.g., CH₂Cl₂ solvent, NaBH(AcO)₃ as a reducing agent) .
- Pyridazinone core assembly : Cyclocondensation of hydrazine derivatives with diketones or keto-esters, requiring precise pH control (e.g., ammonium acetate buffer at pH 6.5) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) and recrystallization to isolate intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Spectroscopy : ¹H/¹³C NMR (600 MHz) for verifying substituent positions and stereochemistry, with HMBC/COSY correlations resolving connectivity .
- Chromatography : GC/MS (HP-5MS column, He carrier gas) for purity assessment and identifying volatile byproducts .
- Elemental analysis : HR-MS (Q-TOF) to confirm molecular formula and isotopic patterns .
Q. How can researchers address solubility challenges during in vitro assays?
- Buffer optimization : Use ammonium acetate (pH 6.5) or DMSO-water mixtures to enhance solubility while maintaining stability .
- Surfactant-assisted dissolution : Non-ionic surfactants (e.g., Tween-80) at 0.1% v/v can stabilize hydrophobic compounds in aqueous media .
Advanced Research Questions
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic observations for this compound’s conformation?
- Multi-technique validation : Cross-reference X-ray diffraction (SHELXL refinement ) with NMR-derived NOE data to confirm spatial arrangements.
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software, comparing theoretical NMR chemical shifts with experimental values .
Q. How can stereoselectivity in synthesizing the cinnamylpiperazine moiety be improved?
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during alkylation to enforce enantiomeric control .
- Asymmetric hydrogenation : Employ Pd/C with chiral ligands (e.g., Josiphos) to reduce double bonds in the cinnamyl group with >90% ee .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases), validated by MD simulations (NAMD/GROMACS) .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using MOE or Discovery Studio .
Q. How do the cyclopropyl and cinnamyl groups influence electronic properties and bioactivity?
- Electron-withdrawing effects : Cyclopropyl enhances pyridazinone ring rigidity, altering π-π stacking in target binding pockets.
- Cinnamyl hydrophobicity : Increases membrane permeability, validated via logP measurements (HPLC retention time correlation) .
Q. What protocols mitigate degradation during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
